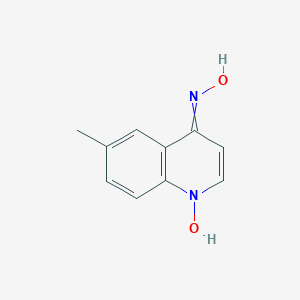
4-(Hydroxyamino)-6-methylquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxyamino)-6-methylquinoline 1-oxide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Hydroxyamino)-6-methylquinoline 1-oxide (4-HAQO) is a derivative of quinoline known for its diverse biological activities, including potential genotoxicity and therapeutic applications. This compound has been the subject of various studies exploring its mechanisms of action, metabolic pathways, and implications in cancer research.
- Chemical Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- CAS Number : 13442-08-5
4-HAQO exhibits biological activity primarily through its interaction with cellular macromolecules, leading to the formation of reactive intermediates that can bind to DNA. This binding can result in mutations, contributing to its genotoxic properties. The compound's mechanism is influenced by its structural characteristics, particularly the hydroxyl and amino groups which enhance its reactivity.
Genotoxicity
Research indicates that 4-HAQO possesses significant genotoxic potential. A study utilizing the SOS chromotest demonstrated that various quinoline derivatives, including 4-HAQO, can induce DNA damage in Escherichia coli cells. The presence of hydroxyl and amino groups has been shown to enhance this genotoxic effect by facilitating the formation of DNA adducts .
Anticancer Activity
4-HAQO has been investigated for its anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, suggesting potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways .
Metabolic Pathways
The metabolism of 4-HAQO involves conversion into non-carcinogenic metabolites. Studies indicate that after administration, the compound is rapidly metabolized, with only trace amounts remaining in biological systems after one hour. This rapid metabolism may limit its long-term toxicity but also raises questions about its efficacy as a therapeutic agent .
Study on Genotoxicity
In a comprehensive study assessing the genotoxicity of various quinoline derivatives, it was found that 4-HAQO significantly induced the SOS response in bacterial models. The study highlighted the relationship between structural modifications and genotoxic potency, emphasizing that certain substitutions could mitigate or exacerbate these effects .
Cancer Cell Line Research
In experiments involving lung adenocarcinoma A549 cells treated with 4-HAQO, researchers observed alterations in cell cycle progression and increased apoptosis rates. The study concluded that 4-HAQO could be a candidate for further development as an anticancer drug due to its selective cytotoxicity against malignant cells compared to normal cells .
Comparative Analysis Table
| Compound | Genotoxicity | Anticancer Activity | Metabolism |
|---|---|---|---|
| This compound | High | Moderate | Rapid metabolism to non-carcinogenic forms |
| 4-Nitroquinoline-1-Oxide | Very High | High | Forms reactive intermediates |
| 4-Methylquinoline | Low | Low | Minimal metabolic conversion |
特性
IUPAC Name |
N-(1-hydroxy-6-methylquinolin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-10-8(6-7)9(11-13)4-5-12(10)14/h2-6,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKXNXKLTTUOES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=CC2=NO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928613 |
Source


|
| Record name | 4-(Hydroxyimino)-6-methylquinolin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13442-08-5 |
Source


|
| Record name | 4-(Hydroxyimino)-6-methylquinolin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














